molecular formula C9H6N6O B1405729 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1638612-65-3

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1405729
M. Wt: 214.18 g/mol
InChI Key: SYQVTJZNKZCADT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 1638612-65-3 . It has a molecular weight of 214.19 . The InChI code for this compound is 1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple and has proved to be remarkably versatile . It is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.19 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis in Water Medium

    A method for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including the target compound, using thiamine hydrochloride as a catalyst in water has been developed. This approach offers environmental benefits and improved yields (Liu, Lei, & Hu, 2012).

  • Generation of N-ylides and Ring Transformation

    The generation of N-ylides from [1,2,4]triazolo[1,5-a] pyrimidine and their subsequent transformation into various ring structures through thermal and chemical reactions has been studied (Hori et al., 1985).

  • Synthesis of Novel Ring Systems

    Research on synthesizing new ring systems containing imidazo[1,2,4]triazolo[1,5-a]pyrimidine demonstrates the versatility of this compound in forming diverse heterocyclic structures (Berecz et al., 2002).

  • Polyheterocyclic Synthesis

    The compound has been used to synthesize various polyheterocyclic compounds, revealing its potential in creating complex molecular architectures (Chernyshev et al., 2014).

  • Metal-Free Synthesis

    A metal-free approach for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrates the compound's role in developing environmentally friendly synthetic methods (Zheng et al., 2014).

Biological and Pharmacological Research

  • Cytotoxic Activities

    Novel aryl-substituted derivatives of triazolo[1,5-a]pyrimidine have shown cytotoxic activities against certain cell lines, indicating potential applications in cancer research (Zhang et al., 2018).

  • Insecticidal Properties

    Studies on new heterocyclic compounds incorporating the triazolo[1,5-a]pyrimidine moiety have explored their insecticidal properties against specific pests, suggesting applications in agriculture (Soliman et al., 2020).

  • Antioxidant Activity

    Synthesis of polyheterocyclic ring systems including triazolo[1,5-a]pyrimidine has led to compounds with significant antioxidant properties, highlighting potential therapeutic applications (Bayazeed & Alnoman, 2020).

Future Directions

1,2,4-Triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as possible isosteric replacements for purines . Depending on the choice of substituents, the triazolo[1,5-a]pyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the triazolo[1,5-a]pyrimidine ring have also been exploited to generate candidate treatments for cancer and parasitic diseases . These findings suggest that 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine and related compounds may have potential for further exploration in drug design.

properties

IUPAC Name

imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQVTJZNKZCADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170069
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

1638612-65-3
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
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2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

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